エチル(メチル)(オキシラン-2-イルメチル)アミン

概要

説明

Ethyl(methyl)(oxiran-2-ylmethyl)amine is an organic compound that features an oxirane (epoxide) ring attached to an amine group This compound is of interest due to its unique structure, which combines the reactivity of an epoxide with the versatility of an amine

科学的研究の応用

Ethyl(methyl)(oxiran-2-ylmethyl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring.

作用機序

Target of Action

The primary targets of Ethyl(methyl)(oxiran-2-ylmethyl)amine are oxiranes and carboxylic acids . Oxiranes, also known as epoxides, are three-membered cyclic ethers. Carboxylic acids are organic compounds containing a carboxyl functional group. The role of these targets is to participate in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of various materials .

Mode of Action

Ethyl(methyl)(oxiran-2-ylmethyl)amine acts as a catalyst in the amine-catalyzed reaction of oxiranes with carboxylic acids . The compound can behave as a base or a nucleophile . In the base mechanism, the tertiary amine abstracts a proton from the carboxylic acid, making it more nucleophilic. In the nucleophilic mechanism, the tertiary amine attacks the oxirane, opening the ring .

Biochemical Pathways

The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages . The first stage is the quaternization of the tertiary amine by activated oxirane. The second stage involves the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . These reactions lead to the formation of β-hydroxypropyl ester .

Pharmacokinetics

It is a liquid at room temperature , which suggests that it could be absorbed and distributed in the body.

Result of Action

The result of the action of Ethyl(methyl)(oxiran-2-ylmethyl)amine is the formation of β-hydroxypropyl ester . This compound has multiple reaction centers at contiguous or distal carbon atoms, making it useful in the synthesis of pharmaceutical and natural products .

Action Environment

The action of Ethyl(methyl)(oxiran-2-ylmethyl)amine is influenced by environmental factors such as temperature . The reaction kinetics, including reaction orders, rate constants, and activation energies, were established at the temperature range of 323–353 K . Therefore, the compound’s action, efficacy, and stability can be affected by changes in temperature.

生化学分析

Biochemical Properties

Ethyl(methyl)(oxiran-2-ylmethyl)amine plays a significant role in biochemical reactions, primarily due to its reactive oxirane ring. This ring can interact with nucleophilic sites on enzymes, proteins, and other biomolecules, leading to the formation of covalent bonds. One of the key interactions involves the enzyme epoxide hydrolase, which catalyzes the hydrolysis of the oxirane ring, converting it into a diol. This reaction is crucial for the detoxification of epoxides in the body. Additionally, ethyl(methyl)(oxiran-2-ylmethyl)amine can interact with glutathione, a tripeptide that plays a vital role in cellular detoxification processes .

Cellular Effects

Ethyl(methyl)(oxiran-2-ylmethyl)amine has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through covalent bonding. This compound has also been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, ethyl(methyl)(oxiran-2-ylmethyl)amine can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of ethyl(methyl)(oxiran-2-ylmethyl)amine involves its ability to form covalent bonds with biomolecules. The oxirane ring is highly reactive and can undergo nucleophilic attack by amino acids such as cysteine, serine, and lysine residues in proteins. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, ethyl(methyl)(oxiran-2-ylmethyl)amine can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl(methyl)(oxiran-2-ylmethyl)amine can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term studies have shown that ethyl(methyl)(oxiran-2-ylmethyl)amine can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of ethyl(methyl)(oxiran-2-ylmethyl)amine in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, ethyl(methyl)(oxiran-2-ylmethyl)amine can induce toxic effects, including cellular damage and oxidative stress. These adverse effects are likely due to the formation of covalent adducts with critical biomolecules, leading to the disruption of cellular functions .

Metabolic Pathways

Ethyl(methyl)(oxiran-2-ylmethyl)amine is involved in several metabolic pathways. One of the primary pathways is its detoxification by epoxide hydrolase, which converts the oxirane ring into a less reactive diol. This compound can also interact with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glutathione. These metabolic processes are essential for the elimination of ethyl(methyl)(oxiran-2-ylmethyl)amine from the body and the prevention of its accumulation .

Transport and Distribution

Within cells and tissues, ethyl(methyl)(oxiran-2-ylmethyl)amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream. The localization and accumulation of ethyl(methyl)(oxiran-2-ylmethyl)amine in specific tissues depend on its interactions with cellular components and its metabolic stability .

Subcellular Localization

Ethyl(methyl)(oxiran-2-ylmethyl)amine is localized in various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization. For instance, in the nucleus, ethyl(methyl)(oxiran-2-ylmethyl)amine can interact with transcription factors and influence gene expression. In the endoplasmic reticulum, it can affect protein folding and processing. The targeting of ethyl(methyl)(oxiran-2-ylmethyl)amine to specific compartments is mediated by post-translational modifications and interactions with targeting signals .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl(methyl)(oxiran-2-ylmethyl)amine can be synthesized through the reaction of epichlorohydrin with methylamine and ethylamine. The reaction typically involves the following steps:

Epoxide Formation: Epichlorohydrin is reacted with a base to form the oxirane ring.

Amine Addition: The oxirane ring is then opened by the nucleophilic attack of methylamine and ethylamine, resulting in the formation of Ethyl(methyl)(oxiran-2-ylmethyl)amine.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include:

Temperature: 50-70°C

Pressure: Atmospheric pressure

Catalysts: None required, but sometimes acid catalysts are used to enhance the reaction rate.

化学反応の分析

Types of Reactions: Ethyl(methyl)(oxiran-2-ylmethyl)amine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated products.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, thiols, and alcohols under mild conditions (room temperature, neutral pH).

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: β-amino alcohols, thiol derivatives, and ethers.

Oxidation: Hydroxylated amines and oxides.

Reduction: Diols and corresponding alcohols.

類似化合物との比較

Ethyl(methyl)(oxiran-2-ylmethyl)amine can be compared with other similar compounds such as:

1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Similar in having an oxirane ring but differs in the presence of an indole moiety.

Diethyl(oxiran-2-ylmethyl)amine: Similar structure but with diethyl groups instead of ethyl and methyl groups.

Ethyl and Methyl (S)-3-(oxiran-2-yl)propanoates: Chiral epoxides used in different synthetic applications.

These comparisons highlight the unique combination of the oxirane ring and amine group in Ethyl(methyl)(oxiran-2-ylmethyl)amine, which imparts distinct reactivity and versatility in various chemical and biological contexts.

生物活性

Ethyl(methyl)(oxiran-2-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

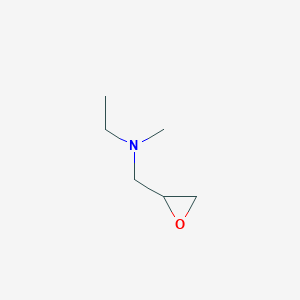

Ethyl(methyl)(oxiran-2-ylmethyl)amine features an oxirane ring, which is known for its reactivity and ability to interact with various biological targets. Its structure can be represented as follows:

- Molecular Formula : C₇H₁₅NO

- SMILES Notation : CCOC(C1CO1)N(C)C

The biological activity of ethyl(methyl)(oxiran-2-ylmethyl)amine is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The oxirane moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities.

Biological Activity Overview

Research has highlighted several areas where ethyl(methyl)(oxiran-2-ylmethyl)amine exhibits biological activity:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antibacterial properties. For instance, derivatives of oxirane have shown activity against multi-drug resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : A structure-activity relationship (SAR) study indicated that modifications in the oxirane structure could enhance cytotoxic effects against various cancer cell lines. Compounds with similar functionalities have demonstrated significant inhibitory effects on cell proliferation in vitro .

- Neuroprotective Effects : Some studies suggest that compounds featuring oxirane rings can inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's . The potential neuroprotective effects stem from the ability to reduce amyloid-beta aggregation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxirane derivatives, including ethyl(methyl)(oxiran-2-ylmethyl)amine. The results indicated that certain modifications led to improved activity against resistant bacterial strains, suggesting a promising avenue for antibiotic development.

Case Study 2: Cytotoxic Activity Against Cancer Cells

In vitro assays demonstrated that ethyl(methyl)(oxiran-2-ylmethyl)amine and its analogs exhibited significant cytotoxicity against multiple cancer cell lines. The IC₅₀ values were consistently in the sub-micromolar range, indicating strong potential for therapeutic applications in oncology.

Case Study 3: Neuroprotective Mechanisms

Research into the neuroprotective mechanisms revealed that ethyl(methyl)(oxiran-2-ylmethyl)amine could inhibit AChE effectively, which plays a crucial role in the pathophysiology of Alzheimer's disease. This inhibition leads to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

特性

IUPAC Name |

N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYSYNWYAWBXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。